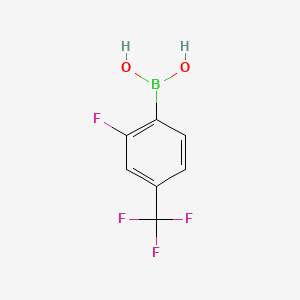
2-Fluor-4-(Trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a white to light yellow powder or crystalline solid. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence the synthesis of biologically active molecules .
Result of Action
Given its use in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various biologically active compounds .
Action Environment
It is known that boronic acids are generally stable under normal conditions but can react with strong oxidizing agents .
Biochemische Analyse
Biochemical Properties
2-Fluoro-4-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound can interact with enzymes that have active sites containing serine, threonine, or tyrosine residues, forming reversible covalent bonds with these amino acids. This interaction can inhibit the enzyme’s activity, making 2-Fluoro-4-(trifluoromethyl)phenylboronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can bind to proteins with boronic acid-binding domains, affecting their function and stability .
Cellular Effects
2-Fluoro-4-(trifluoromethyl)phenylboronic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. By inhibiting these enzymes, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, particularly those containing serine, threonine, or tyrosine residues, through the formation of boronate esters. This interaction can inhibit enzyme activity by blocking substrate access to the active site or by inducing conformational changes in the enzyme. Additionally, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can interact with proteins containing boronic acid-binding domains, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol. The degradation of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can affect its long-term effects on cellular function, as the hydrolysis products may have different biochemical properties and activities .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid in animal models can vary with different dosages. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular signaling pathways, and alterations in gene expression. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity .
Metabolic Pathways
2-Fluoro-4-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, particularly those related to boron metabolism. This compound can interact with enzymes and cofactors involved in boron transport and utilization, affecting the levels of boron-containing metabolites. Additionally, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, potentially altering the balance of metabolites in the cell .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific boron transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 2-Fluoro-4-(trifluoromethyl)phenylboronic acid can bind to proteins with boronic acid-binding domains, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting signals by cellular transport machinery. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with a boron reagent. One common method is the use of a palladium-catalyzed borylation reaction, where the aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl halide or vinyl halide as the coupling partner.
Reduction: Reducing agents like sodium borohydride can be used to reduce the boronic acid to the corresponding borane.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and boranes (from reduction) .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-hydroxyphenylboronic acid
- 4-Chlorophenylboronic acid
- 3,5-Difluorophenylboronic acid
Uniqueness: 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s reactivity and stability in cross-coupling reactions compared to other boronic acids .
Eigenschaften
IUPAC Name |
[2-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSVKVWAURAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585932 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503309-11-3 | |
| Record name | [2-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


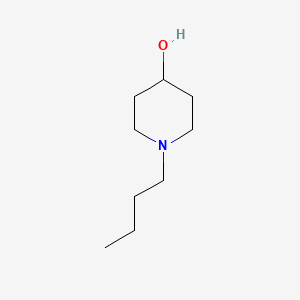
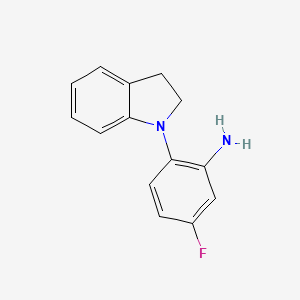
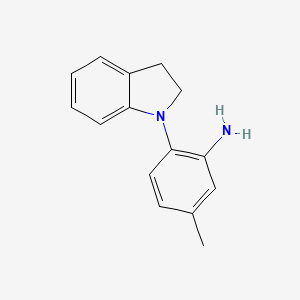



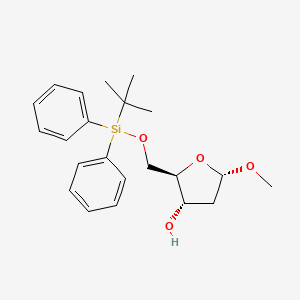




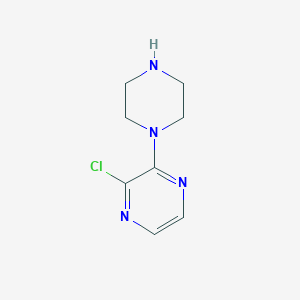
![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)

